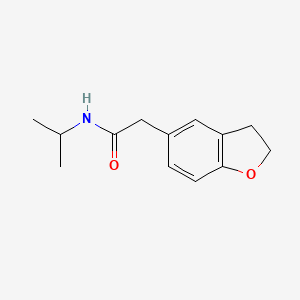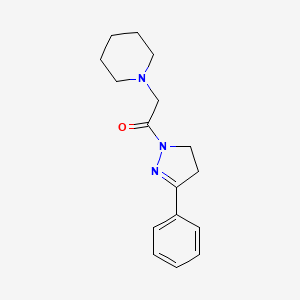![molecular formula C15H16N4O B7472684 5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one, commonly referred to as DMPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPM belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which have been shown to exhibit various biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Mécanisme D'action
The mechanism of action of DMPM is not fully understood. However, studies have suggested that it exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. DMPM has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a crucial role in inflammation and cancer progression. Additionally, DMPM has been shown to inhibit the activation of MAPKs, which are involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
DMPM has been shown to exhibit various biochemical and physiological effects. Studies have shown that DMPM can inhibit the production of nitric oxide and prostaglandin E2, which are involved in inflammation. Additionally, DMPM has been shown to induce apoptosis in cancer cells and inhibit viral replication. Furthermore, DMPM has been shown to possess antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using DMPM in lab experiments is its relatively low toxicity. Studies have shown that DMPM is well-tolerated by cells and animals, making it a promising candidate for further research. Additionally, the synthesis of DMPM is relatively simple and can be performed using commercially available reagents. However, one of the limitations of using DMPM is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research on DMPM. One of the significant areas of research is its potential therapeutic applications in cancer and viral infections. Further studies are needed to investigate the mechanism of action of DMPM and its effects on various signaling pathways. Additionally, the development of more efficient synthesis methods and formulations of DMPM can improve its efficacy and bioavailability. Overall, the research on DMPM has shown promising results, and further studies can lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, DMPM is a pyrazolo[3,4-d]pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis of DMPM involves the reaction of 3,5-dimethylbenzylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent oxidation with hydrogen peroxide. DMPM has been extensively studied for its anti-inflammatory, antitumor, and antiviral effects. Its mechanism of action involves the modulation of various signaling pathways, including the NF-κB and MAPK pathways. DMPM has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory mediators and induction of apoptosis in cancer cells. Future research on DMPM can lead to the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of DMPM involves the reaction of 3,5-dimethylbenzylamine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and subsequent oxidation with hydrogen peroxide. The yield of DMPM obtained through this method is reported to be around 75%.
Applications De Recherche Scientifique
DMPM has been extensively studied for its potential therapeutic applications in various diseases. One of the significant areas of research has been its anti-inflammatory effects. Studies have shown that DMPM can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, DMPM has been shown to possess antitumor and antiviral activities, making it a promising candidate for the treatment of cancer and viral infections.
Propriétés
IUPAC Name |
5-[(3,5-dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-4-11(2)6-12(5-10)8-19-9-16-14-13(15(19)20)7-17-18(14)3/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICYAJQQKHJMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C=NC3=C(C2=O)C=NN3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

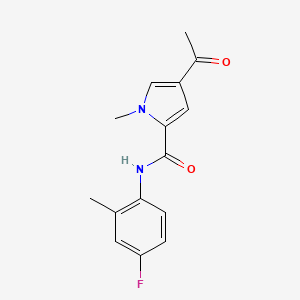
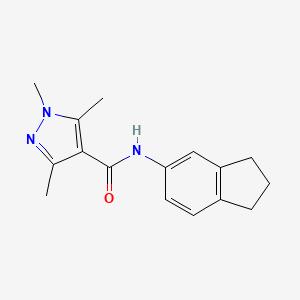
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)
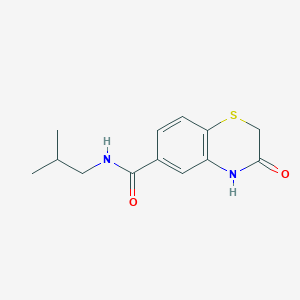
![3-[4-(1H-indol-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7472653.png)
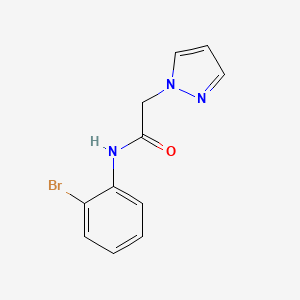

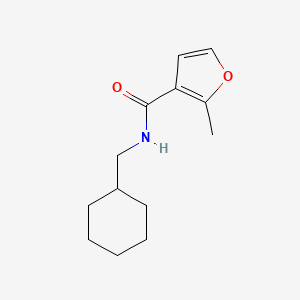
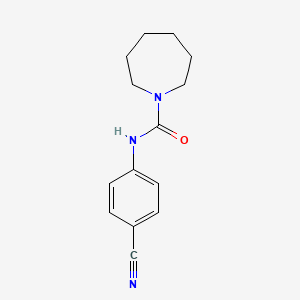
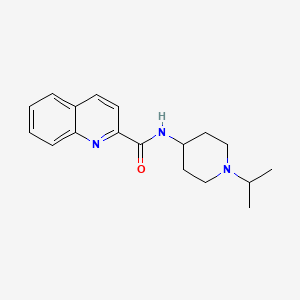
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
